molecular formula C8H15BN2O4 B560616 Ac-Gly-BoroPro

Ac-Gly-BoroPro

Cat. No.: B560616
M. Wt: 214.03 g/mol
InChI Key: UUOZISWTWURDGU-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-Gly-BoroPro, also known as acetyl-glycine-boroproline, is a selective inhibitor of fibroblast activation protein (FAP). This compound has gained attention due to its potential therapeutic applications, particularly in cancer research. FAP is a transmembrane serine protease that is overexpressed in various cancers and plays a role in tumor growth and progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Gly-BoroPro involves the coupling of acetyl-glycine with boroproline. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired quality for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

Ac-Gly-BoroPro primarily undergoes inhibition reactions with various proteases. It selectively inhibits FAP by forming a stable complex with the enzyme, thereby preventing its activity. This inhibition is achieved through the interaction of the boron atom in this compound with the active site of FAP .

Common Reagents and Conditions

The inhibition reactions typically involve the use of submicromolar concentrations of this compound. The compound reacts readily with FAP, reaching steady-state inhibition levels rapidly. In contrast, higher concentrations and longer reaction times are required for inhibiting other proteases such as dipeptidyl peptidase-4 (DPP-4) .

Major Products Formed

The major product formed from the reaction of this compound with FAP is a stable enzyme-inhibitor complex. This complex effectively reduces the activity of FAP, thereby inhibiting its role in tumor progression .

Scientific Research Applications

Ac-Gly-BoroPro has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Ac-Gly-BoroPro exerts its effects by selectively inhibiting FAP. The boron atom in the compound interacts with the active site of FAP, forming a stable complex that prevents the enzyme from cleaving its peptide substrates. This inhibition reduces the activity of FAP, thereby limiting its role in promoting tumor growth and progression .

Properties

IUPAC Name

[(2S)-1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BN2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7,14-15H,2-5H2,1H3,(H,10,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOZISWTWURDGU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)CNC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H]1CCCN1C(=O)CNC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.